![molecular formula C19H21N3OS B269595 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry and pharmacology. BISA is a heterocyclic organic compound that contains a benzimidazole ring, a thiol group, and a mesityl group.
作用机制
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell proliferation and survival. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-proliferative and pro-apoptotic effects, 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to induce cell cycle arrest in cancer cells. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
实验室实验的优点和局限性
One of the advantages of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in lab experiments is its relatively simple synthesis method. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide can be synthesized using commercially available reagents and standard laboratory equipment. Another advantage is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the treatment of various types of cancer. However, one of the limitations of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide. One direction is to investigate the structure-activity relationship of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide and its analogs to identify more potent and selective compounds for the treatment of cancer. Another direction is to explore the potential applications of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in other fields such as neuropharmacology and infectious diseases. Furthermore, the development of novel drug delivery systems may improve the bioavailability and efficacy of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide and its analogs.
合成方法
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide can be achieved through a multi-step process that involves the reaction of 2-mercaptobenzimidazole with mesityl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N-chloroacetyl mesitylene in the presence of a catalyst such as triethylamine to yield 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide.
科学研究应用
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to possess anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
产品名称 |
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide |
|---|---|
分子式 |
C19H21N3OS |
分子量 |
339.5 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3OS/c1-12-8-13(2)19(14(3)9-12)22-18(23)11-24-10-17-20-15-6-4-5-7-16(15)21-17/h4-9H,10-11H2,1-3H3,(H,20,21)(H,22,23) |
InChI 键 |
QEGLHXGOGDVYNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSCC2=NC3=CC=CC=C3N2)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSCC2=NC3=CC=CC=C3N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



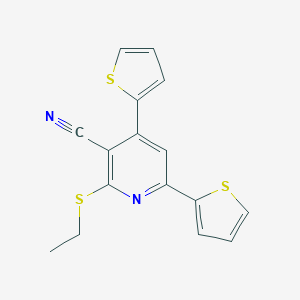
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
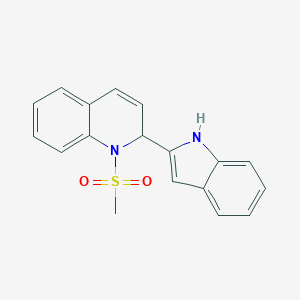
![N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)
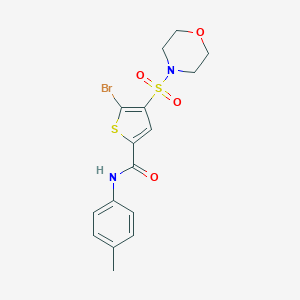
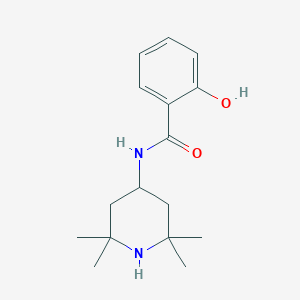
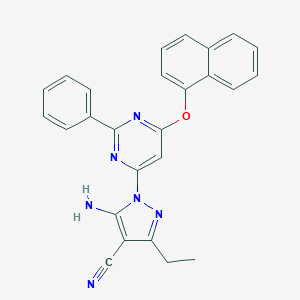
![[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetic acid ethyl ester](/img/structure/B269547.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)